10,20-Dihydroxy-1,2,11,12-tetraoxacycloicosane-3,13-dione
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Overview
Description
10,20-Dihydroxy-1,2,11,12-tetraoxacycloicosane-3,13-dione is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl and oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,20-Dihydroxy-1,2,11,12-tetraoxacycloicosane-3,13-dione typically involves multi-step organic reactions One common method includes the cyclization of a suitable precursor under controlled conditions to form the tetraoxacycloicosane ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
10,20-Dihydroxy-1,2,11,12-tetraoxacycloicosane-3,13-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions at the hydroxyl or oxo positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the oxo groups may produce diols.
Scientific Research Applications
10,20-Dihydroxy-1,2,11,12-tetraoxacycloicosane-3,13-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which 10,20-Dihydroxy-1,2,11,12-tetraoxacycloicosane-3,13-dione exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that the compound binds to, leading to changes in biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,11,12-Tetraoxacycloicosane-3,13-dione: Lacks the hydroxyl groups at the 10 and 20 positions.
10,20-Dihydroxy-1,2,11,12-tetraoxacycloicosane-3,13-dione analogs: Variants with different substituents at various positions on the ring.
Uniqueness
This compound is unique due to the presence of both hydroxyl and oxo groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
66152-16-7 |
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Molecular Formula |
C16H28O8 |
Molecular Weight |
348.39 g/mol |
IUPAC Name |
10,20-dihydroxy-1,2,11,12-tetraoxacycloicosane-3,13-dione |
InChI |
InChI=1S/C16H28O8/c17-13-9-5-1-2-6-10-14(18)22-24-16(20)12-8-4-3-7-11-15(19)23-21-13/h13,16-17,20H,1-12H2 |
InChI Key |
ZVVRFYKZMRPMEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=O)OOC(CCCCCCC(=O)OOC(CC1)O)O |
Origin of Product |
United States |
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